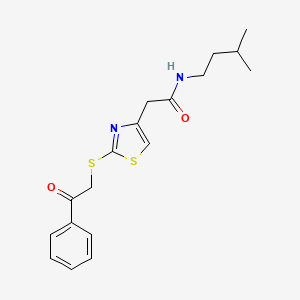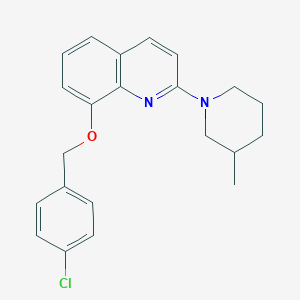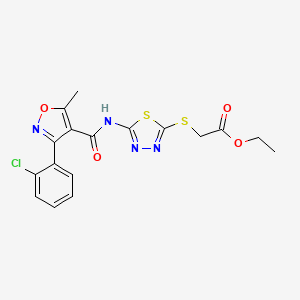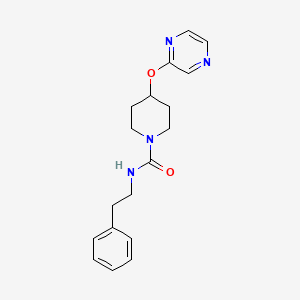
1-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, also known as DMPMT, is a synthesized organic compound that has recently been studied for its potential applications in scientific research. DMPMT is a derivative of imidazole and is believed to have a wide range of potential biochemical and physiological effects. Additionally, this paper will discuss potential future directions for research related to DMPMT.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Imidazole derivatives, including thiazole and other azole-based compounds, are of significant interest due to their diverse chemical and biological properties. The methods for synthesizing these compounds often involve reactions with metallic derivatives of imidazole and phosphorus halides or cross-coupling reactions facilitated by palladium catalysts. These synthetic routes enable the production of compounds with a wide range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects (Abdurakhmanova et al., 2018).
Therapeutic Versatility
The therapeutic versatility of imidazole-based compounds extends to antimicrobial, antitumor, antidiabetic, and anti-inflammatory activities. This broad spectrum of pharmacological actions is attributed to the structural diversity and the ability to undergo various chemical transformations. Notably, 2,4-thiazolidinediones, a class of compounds related to imidazoles, have been studied for their roles as PTP 1B inhibitors, showcasing their potential in managing conditions like Type 2 Diabetes Mellitus (Verma et al., 2019).
Eigenschaften
IUPAC Name |
3-(2,4-dimethylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-12-4-7-15(8-5-12)17-11-19-18(21)20(17)16-9-6-13(2)10-14(16)3/h4-11H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFDVUZANJFRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556272.png)
![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2556273.png)
![N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556274.png)
![3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2556275.png)
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2556279.png)



![1-(3-(diethylamino)propyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2556284.png)
![Ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2556285.png)

![2-[4-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2556290.png)
![8-Amino-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2556291.png)
